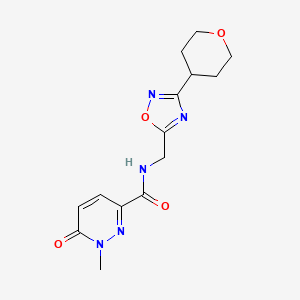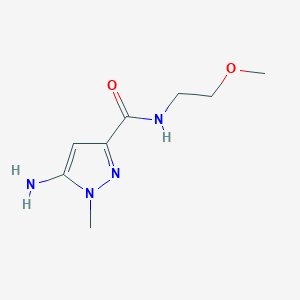![molecular formula C21H26N2O B2736884 4-methyl-1-(2,3,5,6-tetramethylbenzyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 950353-79-4](/img/structure/B2736884.png)
4-methyl-1-(2,3,5,6-tetramethylbenzyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
カタログ番号:
B2736884
CAS番号:
950353-79-4
分子量:
322.452
InChIキー:
NJBNGKAQZHMGNB-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in each step of the synthesis .Molecular Structure Analysis
Molecular structure analysis involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine these properties .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the products it forms, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, can also be included .科学的研究の応用
Synthesis Techniques and Chemical Reactions
- A study by Geng et al. (2019) describes an efficient synthesis technique for benzo[e][1,4]diazepin-3-ones, highlighting its application in chemistry and medicine through a formal [4 + 2+1] annulation process (Geng et al., 2019).
- Research by Shaabani et al. (2009) presents a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, illustrating the broad spectrum of biological activities of these compounds (Shaabani et al., 2009).
Chemical Properties and Analysis
- Desmarchelier et al. (1968) synthesized various dihydro- and tetrahydro-1,3-diazepines, providing insight into the basicities and spectral data of these compounds, which is crucial for understanding their chemical properties (Desmarchelier et al., 1968).
- Harada et al. (1997) conducted a study on the synthesis and resolution of N-[1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl]-1H-indazole-3-carboxamide, indicating its potential in receptor antagonistic activity (Harada et al., 1997).
Biological and Medicinal Research
- Research by Palazzino et al. (1989) on the synthesis of 1,2,3,4-tetrahydropyrazolo[4,3-c][1]benzazepin-1-ones highlights their potential as antitumor agents (Palazzino et al., 1989).
- Attanasi et al. (2011) describe a novel synthesis of 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones and 5H-1,4-benzodiazepines, illustrating the pharmaceutical relevance of these compounds (Attanasi et al., 2011).
Structural Studies and Synthesis Applications
- Tan et al. (2019) developed novel eight-membered 1,5-dibenzyl-1,2,5,6-tetrahydro-1,5-diazocines, emphasizing their application in medicinal and synthetic chemistry due to their unique structure and potential for functionalizations (Tan et al., 2019).
- Kleine et al. (2011) explored ring-closure reactions of 1,2-diaza-4,5-benzoheptatrienyl metal compounds, contributing to the understanding of synthetic routes and potential applications of these compounds in medicinal chemistry (Kleine et al., 2011).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-methyl-5-[(2,3,5,6-tetramethylphenyl)methyl]-2,3-dihydro-1H-1,5-benzodiazepin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-13-10-14(2)17(5)18(16(13)4)12-23-20-9-7-6-8-19(20)22-15(3)11-21(23)24/h6-10,15,22H,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBNGKAQZHMGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2N1)CC3=C(C(=CC(=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Tricyclo[3.2.1.0,2,4]octan-3-amine
Cat. No.: B2736801
CAS No.: 90642-11-8
1-methyl-6-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-o...
Cat. No.: B2736803
CAS No.: 2034562-02-0
6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile
Cat. No.: B2736804
CAS No.: 1781798-08-0
methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine...
Cat. No.: B2736806
CAS No.: 832745-86-5
![Tricyclo[3.2.1.0,2,4]octan-3-amine](/img/structure/B2736801.png)


![methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2736806.png)

![2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol](/img/structure/B2736811.png)
![N-(6-morpholinopyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2736812.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2736814.png)



![1-(Morpholin-4-ylmethyl)benzo[f]chromen-3-one](/img/structure/B2736820.png)


